molecular formula C9H9BrCl2O B13005605 1-Bromo-2,5-dichloro-4-isopropoxybenzene

1-Bromo-2,5-dichloro-4-isopropoxybenzene

Cat. No.: B13005605
M. Wt: 283.97 g/mol
InChI Key: COZAFCAWWXXPPN-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-isopropoxybenzene is a halogenated aromatic compound with the molecular formula C₉H₈BrCl₂O. Its structure features bromine at position 1, chlorine atoms at positions 2 and 5, and an isopropoxy group (-OCH(CH₃)₂) at position 4. The compound’s reactivity is influenced by the electron-withdrawing halogens and the electron-donating isopropoxy group, which modulate its solubility and stability in synthetic pathways.

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-bromo-2,5-dichloro-4-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3

InChI Key

COZAFCAWWXXPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,5-dichloro-4-isopropoxybenzene typically involves the bromination and chlorination of isopropoxybenzene derivatives. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-isopropoxybenzene.

    Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dichloro-4-isopropoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropoxy group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the halogen atoms.

Major Products Formed

    Oxidation: The oxidation of the isopropoxy group can yield carboxylic acids or aldehydes.

    Reduction: Reduction can produce alcohols.

    Substitution: Substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2,5-dichloro-4-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it more susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Comparisons

The target compound shares structural similarities with other halogenated benzene derivatives but differs in substituent type and arrangement:

1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₇BrClO₂):

  • Substituents: Bromine (position 1), chlorine (position 4), methoxy groups (positions 2 and 5).
  • Key differences: The target compound replaces methoxy with isopropoxy (bulkier, higher lipophilicity) and adds a second chlorine at position 5. This increases steric hindrance and molecular weight (MW: 306.97 vs. 265.50 g/mol for the dimethoxy analog) .

1-Bromo-2,3-difluorobenzene (C₆H₃BrF₂):

  • Substituents: Bromine (position 1), fluorine (positions 2 and 3).
  • Key differences: Fluorine’s electronegativity enhances ring deactivation compared to chlorine. The absence of alkoxy groups reduces solubility in polar solvents (bp: 234°C, density: 1.724 g/cm³) .

4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂): Substituents: Bromine (position 4), amino groups (positions 1 and 2). Key differences: Amino groups are strong electron donors, increasing reactivity toward electrophilic substitution, unlike the electron-withdrawing halogens in the target compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
1-Bromo-2,5-dichloro-4-isopropoxybenzene C₉H₈BrCl₂O 306.97 Not reported Not reported Suzuki coupling intermediates
1-Bromo-4-chloro-2,5-dimethoxybenzene C₈H₇BrClO₂ 265.50 Not reported Not reported PCB metabolite synthesis
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ 192.98 234 1.724 Fluorinated polymer precursors

Notes:

  • The target compound’s isopropoxy group likely reduces crystallinity compared to methoxy analogs, enhancing solubility in nonpolar solvents.
  • Additional chlorine atoms increase molecular weight and may elevate boiling points relative to mono-chloro or fluorine-substituted analogs.

Biological Activity

1-Bromo-2,5-dichloro-4-isopropoxybenzene, with the CAS number 1779132-17-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, two chlorine atoms, and an isopropoxy group. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions. The molecular formula is C10H8Cl2BrOC_{10}H_{8}Cl_{2}BrO.

Biological Activity

Research indicates that halogenated aromatic compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies suggest that similar compounds show effectiveness against various bacterial strains. The halogen substituents may enhance the compound's ability to penetrate microbial cell walls, leading to increased antimicrobial efficacy.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines. The compound's structure may facilitate interactions with cellular targets involved in proliferation and apoptosis.
  • Enzyme Inhibition : There is evidence that halogenated compounds can inhibit key enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in both microbial and human cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Electrophilic Attack : The electrophilic nature of the bromine and chlorine atoms allows for interactions with nucleophilic sites in biological molecules (e.g., proteins and nucleic acids), potentially leading to cellular damage or modulation of enzyme activity.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, which may contribute to their cytotoxic effects.
  • Receptor Interaction : Potential interactions with specific receptors (e.g., those involved in inflammation or cancer signaling pathways) could mediate the biological activities observed.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial properties of halogenated benzene derivatives found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments on human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 10 µM. Mechanistic studies revealed activation of caspase pathways, suggesting it may serve as a lead compound for anticancer drug development.

Comparative Analysis

Compound NameCAS NumberSimilarity IndexKey Biological Activity
This compound1779132-17-00.90Antimicrobial, Cytotoxic
1-Bromo-3-chloro-4-methoxybenzene174913-12-30.88Anticancer
1-Bromo-2-chloro-4-methoxybenzene109803-52-30.93Antimicrobial

This table highlights the structural similarities among halogenated compounds and their associated biological activities. The similarity indices reflect the degree of structural resemblance to this compound.

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